2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Overview
Description
The compound “2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is a boronic ester. It is related to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) is often used in organic synthesis .
Molecular Structure Analysis
The molecular formula of a related compound, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is C12H19BN2O3 . The InChI string and Canonical SMILES can also be found .Chemical Reactions Analysis
Boronic esters, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are often used in borylation reactions . They can react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Synthesis and Characterization
Studies emphasize the synthesis and characterization of compounds with similar structures to 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, demonstrating their utility in various chemical syntheses. These compounds, characterized through techniques like FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction, are vital intermediates in the creation of complex molecules, showcasing the structural diversity and utility in chemical research (Liao et al., 2022; Yang et al., 2021).
Molecular Structure and Theoretical Studies
Density Functional Theory (DFT) is frequently used to predict and verify the molecular structure of these compounds. Studies aligning DFT results with empirical data like X-ray diffraction values indicate the reliability of computational methods in understanding and predicting chemical behavior. These insights are crucial for advancing material design and synthesis strategies (Yang et al., 2021; Huang et al., 2021).
Catalysis and Borylation Reactions
The compound's derivatives play a significant role in catalysis, particularly in borylation reactions. This showcases their utility in synthetic organic chemistry, where the introduction of boron into organic molecules is a pivotal step for creating pharmaceuticals and advanced materials (Takagi & Yamakawa, 2013).
Polymeric Electrochromic Materials
The derivatives of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine have also been used in the development of novel polymeric electrochromic materials. These materials exhibit promising properties like high coloration efficiency, fast response time, and significant transmittance change in the near-IR region, indicating their potential in NIR electrochromic devices (Zhao et al., 2014).
Push-Pull Chromophores
The compound's framework is integral in synthesizing push-pull pyrazine fluorophores, where it's used to connect electron-donating groups to the pyrazine core. This synthesis is crucial for exploring the optical absorption and emission properties of these chromophores, beneficial in developing materials for electronics and photonics (Hoffert et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-6-16-10-8-14-9(7-15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIIGLRQYXLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172015 | |
Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine | |
CAS RN |
1186041-95-1 | |
Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186041-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.